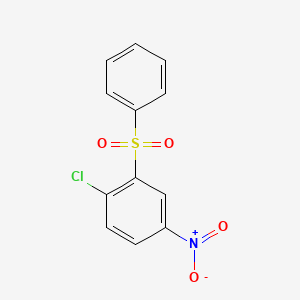
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the bromination of a precursor compound, followed by the formation of the oxirane ring through an epoxidation reaction. The reaction conditions would need to be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by removing bromine atoms or reducing the oxirane ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time need to be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
科学的研究の応用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might be studied for its biological activity or as a potential drug candidate.
Medicine: Research could explore its potential therapeutic effects or use in drug development.
Industry: The compound could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biomolecules.
類似化合物との比較
Similar Compounds
Similar compounds might include other brominated organic compounds or those with an oxirane ring. Examples could be:
- 2,3-Dibromo-3-phenylpropan-1-one
- 3-(4-Methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one
特性
CAS番号 |
95639-62-6 |
|---|---|
分子式 |
C13H14Br2O3 |
分子量 |
378.06 g/mol |
IUPAC名 |
2,3-dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H14Br2O3/c1-13(7-18-13)12(16)11(15)10(14)8-3-5-9(17-2)6-4-8/h3-6,10-11H,7H2,1-2H3 |
InChIキー |
XKCUOJZBGVIURF-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C(=O)C(C(C2=CC=C(C=C2)OC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



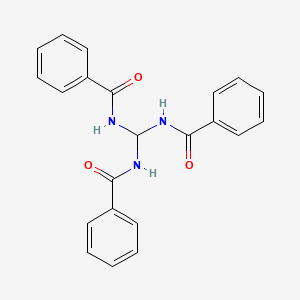
![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)

![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)

![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
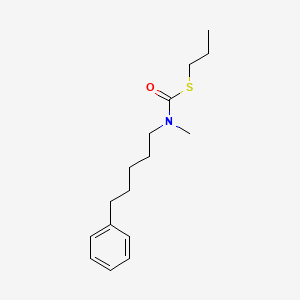

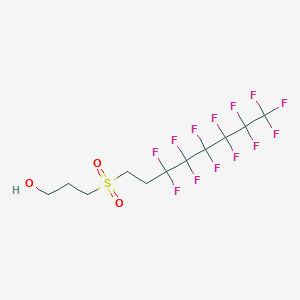
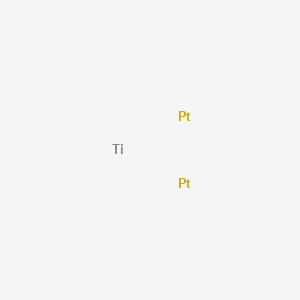
![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
